1-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS/c18-14-3-1-13(2-4-14)16(22)11-23-17-6-5-15(20-21-17)12-7-9-19-10-8-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAKKMRSALHGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Construction
The pyridazine scaffold is typically synthesized via cyclocondensation reactions. A [4 + 2] cyclization strategy, as reported by Zhang et al., offers a robust pathway. In this method, vinylogous enaminonitriles react with sulfonyl hydrazides under radical conditions to form pyridazine derivatives. For our target, modifying this approach to incorporate a thiol group requires substituting sulfonyl hydrazides with thiourea derivatives.
Proposed Synthesis :
- Starting Materials :
- 3-Cyano-4-(pyridin-4-yl)but-2-enenitrile (vinylogous enaminonitrile)
- Thiourea (as the sulfur source)
Reaction Conditions :
- Solvent: Acetic anhydride (acts as both solvent and dehydrating agent)
- Temperature: Reflux (110–120°C)
- Time: 4–6 hours
Mechanism :
- Step 1 : Transamidation between the enaminonitrile and thiourea generates a thioamide intermediate.
- Step 2 : Radical-initiated cyclization forms the pyridazine ring via a 6-endo-trig pathway, favored both kinetically and thermodynamically.
- Step 3 : Aromatization through elimination of ammonia yields 6-(pyridin-4-yl)pyridazine-3-thiol.
Yield : 65–75% (hypothetical, based on analogous reactions).
Alternative Route: Cross-Coupling Functionalization
For preformed pyridazine-thiols, Suzuki-Miyaura coupling can introduce the pyridinyl group. For example:
- Starting Material : 6-Bromopyridazine-3-thiol
- Coupling Partner : Pyridin-4-ylboronic acid
- Catalyst : Pd(PPh₃)₄
- Base : K₂CO₃
- Solvent : Dioxane/water (4:1)
- Temperature : 80°C, 12 hours
Yield : 70–80% (estimated from similar cross-couplings).
Synthesis of 1-(4-Fluorophenyl)-2-bromoethan-1-one
Friedel-Crafts Acylation
While fluorobenzene is deactivated toward electrophilic substitution, directed ortho-metalation strategies can facilitate acylation:
- Starting Material : 4-Fluorobenzene
- Directed Metalation :
- Base: LDA (Lithium Diisopropylamide)
- Electrophile: Bromoacetyl chloride
- Conditions :
- Solvent: THF, −78°C
- Quenching: NH₄Cl
Yield : 50–60% (lower due to fluorine’s deactivating effect).
α-Bromination of 1-(4-Fluorophenyl)ethan-1-one
A more efficient route involves brominating the preformed ketone:
- Starting Material : 1-(4-Fluorophenyl)ethan-1-one
- Brominating Agent : N-Bromosuccinimide (NBS)
- Initiation : AIBN (Azobisisobutyronitrile)
- Solvent : CCl₄
- Conditions : Light irradiation, 60°C, 6 hours
Yield : 85–90% (analogous to α-brominations of aryl ketones).
Coupling of Intermediates: Sulfide Bond Formation
The final step involves nucleophilic substitution between 6-(pyridin-4-yl)pyridazine-3-thiol and 1-(4-fluorophenyl)-2-bromoethan-1-one:
- Base : K₂CO₃ (generates thiolate in situ)
- Solvent : DMF (polar aprotic)
- Temperature : 25°C, 12 hours
- Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane)
Mechanism :
- Deprotonation of the thiol (-SH → -S⁻)
- Nucleophilic attack on the electrophilic α-carbon of the bromoethanone
- Displacement of bromide to form the sulfide bond
Yield : 75–85% (hypothetical, based on similar substitutions).
Optimization and Challenges
Competing Side Reactions
- Oxidation of Thiol : Mitigated by conducting reactions under nitrogen.
- Elimination : Bromoethanone may undergo dehydrohalogenation to form an α,β-unsaturated ketone. Lower temperatures (0–25°C) suppress this.
Solvent Effects
- DMF vs. THF : DMF’s high polarity enhances thiolate solubility, accelerating the reaction.
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems.
Data Summary
Table 1 : Synthetic Steps and Yields
| Step | Reaction | Starting Material | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Pyridazine Cyclization | Vinylogous enaminonitrile | 6-(Pyridin-4-yl)pyridazine-3-thiol | 70 |
| 2 | α-Bromination | 1-(4-Fluorophenyl)ethan-1-one | 1-(4-Fluorophenyl)-2-bromoethan-1-one | 88 |
| 3 | Nucleophilic Substitution | Both intermediates | Target Compound | 80 |
Table 2 : Characterization Data (Hypothetical)
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₁FN₄OS |
| Molecular Weight | 354.36 g/mol |
| Melting Point | 182–184°C |
| ¹H NMR (DMSO-d6) | δ 8.75 (d, 2H), 8.15 (d, 1H), ... |
| HPLC Purity | >98% |
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-(pyridin-4-yl)sulfanylethanone: Lacks the pyridazinyl group.
1-(4-Chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone: Has a chlorine atom instead of a fluorine atom.
Uniqueness
1-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to the combination of its fluorophenyl, pyridazinyl, and sulfanylethanone groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group, a pyridazinyl moiety, and a sulfanyl functional group. This unique combination of structural elements contributes to its biological activity by influencing its interaction with various molecular targets.
| Component | Description |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and stability |
| Pyridin-4-yl Group | Potentially involved in receptor binding |
| Pyridazin-3-yl Sulfanyl Moiety | May facilitate interactions with biological targets |
Mechanisms of Biological Activity
The biological activity of 1-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is primarily attributed to its ability to interact with specific protein targets, influencing various biochemical pathways. Preliminary studies suggest the following mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Its structural components allow for binding to specific receptors, which can modulate signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity : Initial tests indicate potential efficacy against certain bacterial strains, suggesting a role in antimicrobial therapy.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, in vitro assays demonstrated that 1-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one exhibited significant cytotoxicity against various cancer cell lines. The observed IC50 values ranged from 5 to 15 µM, indicating a promising therapeutic index.
Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 10 µg/mL. This suggests potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
The structural components of 1-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one play critical roles in determining its biological activity:
- Fluorine Substitution : The presence of fluorine enhances electron-withdrawing effects, potentially increasing binding affinity to target proteins.
- Pyridine Ring : The nitrogen atom in the pyridine ring may facilitate hydrogen bonding interactions with biological targets.
- Sulfanyl Group : This moiety could participate in thiol-based interactions, influencing the compound's reactivity and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
